Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a morpholino group, and a carboxylate ester. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been found to exhibit antibacterial and antifungal activities . They interact with various macromolecules, enhancing their biological activities .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .
Biochemical Pathways
Compounds containing piperazine rings have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown antibacterial and antifungal activities, suggesting they may have a significant impact on microbial cells .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at room temperature. The resulting product is then treated with morpholine to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable intermediate in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)12-13(19)17-8-10-21-11-9-17/h4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDAMLHWRBGCHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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